(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone
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Overview
Description
(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone: is a chemical compound with a unique structure that includes a difluorinated benzodioxole ring attached to a phenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with phenyl methanone under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological research, particularly in the development of pharmaceuticals. It has been studied for its potential anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid: This compound shares the difluorinated benzodioxole ring but has a cyclopropane carboxylic acid group instead of a phenyl methanone group.
2,2-Difluorobenzo[d][1,3]dioxole-5-amine: Another similar compound with an amine group attached to the benzodioxole ring.
Uniqueness: What sets (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone apart is its combination of the difluorinated benzodioxole ring with a phenyl methanone group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-14(16)18-11-7-6-10(8-12(11)19-14)13(17)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMYJVORIKPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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